Structural Differentiation from the Unsubstituted 2-Benzamido Analog (Compound 57g): 4-Methyl Substituent Impact on Mtb GyrB Pharmacophore
The target compound differs from the most active Mtb GyrB inhibitor in the 2-amino-5-phenylthiophene-3-carboxamide series—2-benzamido-5-phenylthiophene-3-carboxamide (compound 57g)—solely by the presence of a para-methyl group on the benzamido ring. Compound 57g demonstrated an IC₅₀ of 0.86 ± 0.81 μM against Mtb DNA gyrase supercoiling, an IC₅₀ of 0.76 ± 0.25 μM in Mtb supercoiling, and an MIC of 4.84 μM against drug-sensitive Mtb with no cytotoxicity at 100 μM [1]. While direct assay data for the 4-methylbenzamido analog are not available in the primary literature, the established SAR within this series demonstrates that benzamido N-substitution is a critical determinant of GyrB affinity. The 4-methyl group is predicted to increase clogP by approximately 0.5 log units relative to the unsubstituted benzamido analog, potentially enhancing membrane permeability while modulating target binding through steric and hydrophobic interactions in the GyrB ATP-binding pocket .
| Evidence Dimension | Mtb DNA gyrase supercoiling inhibition and antimycobacterial activity |
|---|---|
| Target Compound Data | 2-(4-Methylbenzamido)-5-phenylthiophene-3-carboxamide: no published IC₅₀/MIC data identified; predicted clogP elevation of ~0.5 units vs. unsubstituted benzamido analog |
| Comparator Or Baseline | 2-Benzamido-5-phenylthiophene-3-carboxamide (57g): Mtb GyrB supercoiling IC₅₀ = 0.86 ± 0.81 μM; Mtb supercoiling IC₅₀ = 0.76 ± 0.25 μM; MIC = 4.84 μM (drug-sensitive Mtb); non-cytotoxic at 100 μM |
| Quantified Difference | Structural differentiation: para-methyl addition; predicted ΔclogP ≈ +0.5; actual potency differential not yet determined experimentally |
| Conditions | Mtb DNA gyrase supercoiling assay; M. smegmatis GyrB ATPase assay; drug-sensitive Mtb H37Rv MIC determination (Saxena et al., 2015) |
Why This Matters
The 4-methyl substituent represents the minimal structural perturbation from the most potent Mtb GyrB inhibitor in the published series, making this compound a critical SAR probe for understanding the steric and lipophilic tolerance of the GyrB benzamido binding sub-pocket.
- [1] Saxena, S.; Samala, G.; Renuka, J.; Sridevi, J. P.; Yogeeswari, P.; Sriram, D. Development of 2-amino-5-phenylthiophene-3-carboxamide derivatives as novel inhibitors of Mycobacterium tuberculosis DNA GyrB domain. Bioorg. Med. Chem. 2015, 23 (7), 1402–1412. Compound 57g: Mtb GyrB IC₅₀ = 0.86 ± 0.81 μM; M. smegmatis GyrB IC₅₀ = 1.35 ± 0.58 μM; MIC = 4.84 μM. View Source
